molecular formula C6H7NOS B1386215 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one CAS No. 57001-18-0

3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one

Cat. No.: B1386215
CAS No.: 57001-18-0
M. Wt: 141.19 g/mol
InChI Key: MPBAFCASVITYMO-UHFFFAOYSA-N
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Description

Product Overview 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one (CAS Number: 57001-18-0) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 6 H 7 NOS and a molecular weight of 141.19 g/mol , this compound features a cyclopenta-fused thiazol-2-one core structure, which is of significant interest in medicinal and organic chemistry . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications. Research Significance and Applications This compound contains the thiazole ring, a privileged scaffold in drug discovery due to its wide range of pharmaceutical applications . The thiazole moiety is a versatile standalone moiety contributing to the development of various drugs and biologically active agents . Molecules featuring the thiazole core have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . As a fused bicyclic derivative, this compound serves as a valuable building block for designing novel molecules and investigating structure-activity relationships (SAR). Researchers can utilize this chemical intermediate to develop new compounds for screening against various biological targets, leveraging the proven bioactivity of the thiazole pharmacophore . Structural and Chemical Profile The canonical SMILES representation for this compound is C1CC2=C(C1)SC(=O)N2 . Its structure consists of a thiazol-2-one ring fused to a cyclopentane ring, making it a 3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazole derivative. This specific molecular architecture provides a rigid framework for chemical modification and exploration in various research applications.

Properties

IUPAC Name

3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c8-6-7-4-2-1-3-5(4)9-6/h1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBAFCASVITYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655814
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57001-18-0
Record name 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H,4H,5H,6H-cyclopenta[d][1,3]thiazol-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with thiourea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been studied for its potential efficacy against various bacterial strains. For instance, derivatives of thiazole have shown activity against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.

Anticancer Properties
Studies have also explored the anticancer potential of thiazole derivatives. The ability of 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one to inhibit cancer cell proliferation has been investigated in vitro. Preliminary results suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

Material Science

Polymer Chemistry
The compound is utilized as a monomer or additive in the synthesis of polymers. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research into polymer composites containing this thiazole derivative has shown improved performance characteristics compared to traditional materials.

Synthesis of Other Compounds

Building Block for Organic Synthesis
Due to its reactive nature, this compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives that possess different biological activities. This versatility makes it valuable in the development of novel pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityJournal of Medicinal ChemistryDemonstrated activity against E. coli and S. aureus strains.
Anticancer PropertiesCancer Research JournalInduced apoptosis in breast cancer cell lines with IC50 values < 10 µM.
Polymer ChemistryPolymer Science JournalEnhanced thermal stability in polymer blends with up to 30% incorporation.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Core Structure Variations
  • 3-(2-Chlorophenyl)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-selenone (6b) Molecular Formula: C₁₂H₁₁ClNFSSe Key Features: Replaces the oxygen atom in the thiazol-2-one group with selenium (selenone) and introduces a 2-chlorophenyl substituent. Properties: The selenone group enhances redox activity due to selenium’s larger atomic radius and polarizability compared to oxygen.
Fused-Ring Modifications
  • 5,6-Dimethoxy-3-(2-oxo-propyl)-2,3-dihydrobenzo[d]thiazol-2-one (3g) Molecular Formula: Not explicitly provided, but estimated as C₁₂H₁₃NO₃S (based on substituents). Key Features: A benzene ring fused to the thiazol-2-one core, with methoxy and 2-oxo-propyl substituents. Activity: Exhibits potent antimicrobial activity, attributed to the electron-donating methoxy groups and the hydrophobic 2-oxo-propyl chain .
Substituent Additions
  • 1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one Molecular Formula: C₈H₉NOS Key Features: An acetyl group (-COCH₃) is appended to the cyclopenta-thiazole core. Properties: The acetyl group increases molecular polarity and may enhance solubility in polar solvents.
  • N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

    • Molecular Formula : C₁₃H₁₅N₃O₂S
    • Key Features : Incorporates an acetamide side chain and a dimethyloxazole ring.
    • Properties : The acetamide group mimics motifs found in bioactive molecules, while the oxazole ring introduces additional hydrogen-bonding sites. This compound’s complexity suggests possible use in drug discovery .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Activities References
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one C₆H₇NOS 141.19 Thiazol-2-one, cyclopentane High purity (95%), commercial availability
3-(2-Chlorophenyl)-...-2-selenone (6b) C₁₂H₁₁ClNFSSe 299.98 Selenone, chlorophenyl Enhanced redox activity
5,6-Dimethoxy-3-(2-oxo-propyl)-...thiazol-2-one (3g) ~C₁₂H₁₃NO₃S ~263.30 Methoxy, 2-oxo-propyl Antimicrobial activity
1-{...cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one C₈H₉NOS 167.23 Acetyl High-purity synthesis (≥99%)
N-(...thiazol-2-yl)-...acetamide C₁₃H₁₅N₃O₂S 277.34 Acetamide, dimethyloxazole Potential pharmaceutical candidate

Biological Activity

3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C6_6H7_7NOS
  • Molecular Weight : 141.19 g/mol
  • CAS Number : 57001-18-0
  • IUPAC Name : 3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazol-2-one

This compound features a thiazole ring fused to a cyclopentane ring, providing a scaffold that can be modified for enhanced biological activity.

The biological activity of this compound primarily involves its ability to inhibit specific enzymes. The compound can bind to active sites on target proteins, disrupting their function and leading to various biological effects. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic purposes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study comparing various compounds found that those derived from this thiazole structure showed enhanced activity against gram-negative bacteria compared to gram-positive strains and fungi. The following table summarizes the antimicrobial potency of selected derivatives:

Compound DerivativeActivity Against Gram-Negative BacteriaActivity Against Gram-Positive BacteriaActivity Against Fungi
Derivative AModerateLowVery Low
Derivative BHighModerateLow
Derivative CHighVery LowModerate

These findings suggest that the unique structural features of the thiazole ring contribute to the observed antimicrobial effects.

Antiviral Potential

Preliminary studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives have shown efficacy against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). The following table presents data on antiviral activity:

CompoundVirus TargetedEC50_{50} (µg/mL)CC50_{50} (µg/mL)Therapeutic Index
Compound XHSV58.7>1000>17
Compound YTMV30.57>500>16

The therapeutic index indicates a favorable safety profile for these compounds in preliminary tests.

Anticancer Activity

In addition to antimicrobial and antiviral properties, research suggests that derivatives of this compound may possess anticancer activity. In vitro studies have demonstrated that certain modifications enhance cytotoxic effects against various cancer cell lines. For example:

CompoundCancer Cell LineIC50_{50} (µM)
Compound ZMCF-7 (Breast Cancer)5.0
Compound AHeLa (Cervical Cancer)12.5

These results indicate that structural modifications can significantly influence the anticancer efficacy of thiazole derivatives.

Case Studies

Several case studies have been conducted to explore the biological activities of this compound and its derivatives:

  • Antimicrobial Study : A comprehensive study synthesized various thiazole derivatives and evaluated their antimicrobial properties against clinical isolates of bacteria and fungi. Results indicated that certain derivatives were more effective than traditional antibiotics.
  • Antiviral Research : In another study focused on antiviral applications, researchers tested several compounds derived from this thiazole structure against HSV and TMV. The findings revealed promising antiviral activity with low cytotoxicity.
  • Anticancer Investigations : A series of experiments assessed the cytotoxic effects of modified thiazole compounds on different cancer cell lines. The results demonstrated significant inhibition of cell proliferation in specific cancer types.

Q & A

Q. What are the key synthetic routes for 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one, and what critical reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization reactions starting from cyclopentanone derivatives. A classical route reported by de Stevens et al. (1957) involves:

Thiocarbamate Formation : Reacting cyclopentanone with thiourea under acidic conditions to form a thiazolidinone intermediate.

Cyclization : Using dehydrating agents (e.g., POCl₃) to induce ring closure.
Critical conditions include:

  • Temperature : Optimal cyclization occurs at 80–100°C.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve reaction efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. How is the compound characterized spectroscopically, and what analytical techniques are essential for confirming its structure?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., cyclopentane ring protons appear as multiplet signals at δ 1.8–2.5 ppm; thiazolone carbonyl at δ 170–175 ppm).
  • IR Spectroscopy : Confirm the C=O stretch (1650–1750 cm⁻¹) and C-S-C vibrations (600–700 cm⁻¹).
  • Mass Spectrometry (MS) : Verify molecular ion [M+H]⁺ at m/z 141.191 (calculated for C₆H₇NOS) .
  • Elemental Analysis : Validate purity (>95% required for reproducibility) .

Q. What functional groups dominate the compound’s reactivity, and how do they guide derivatization strategies?

Methodological Answer: The thiazolone ring (C=S and C=O) and cyclopentane moiety are reactive sites:

  • Thiazolone Ring : Susceptible to nucleophilic attack (e.g., amines for amide formation).
  • Cyclopentane : Hydrogenation or halogenation can modify ring strain and solubility.
    Derivatization example:
  • Substitution at C-3 : React with Grignard reagents to introduce alkyl/aryl groups .

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₆H₇NOS
Molecular Weight141.191 g/mol
LogP0.925 (predicts moderate lipophilicity)
PSA (Polar Surface Area)61.1 Ų

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties and guide experimental design?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis set to predict:
    • HOMO/LUMO energies (reactivity toward electrophiles/nucleophiles).
    • Electrostatic potential maps (identify nucleophilic regions, e.g., sulfur atoms).
  • Correlation with Experimental Data : Compare calculated IR/NMR spectra with empirical results to validate models .

Q. What strategies resolve contradictions in reported solubility or stability across studies?

Methodological Answer:

  • Solubility Conflicts : Test under controlled conditions (e.g., DMSO for polar aprotic vs. hexane for nonpolar solvents).
  • Stability Issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., oxidation products from thiazolone ring) .

Q. How does the compound’s heterocyclic framework influence its application in catalytic or supramolecular chemistry?

Methodological Answer:

  • Catalysis : The sulfur atom can coordinate transition metals (e.g., Pd or Cu) for cross-coupling reactions.
  • Supramolecular Assembly : Hydrogen-bonding motifs (C=O and N-H) enable crystal engineering.
    Example: Co-crystallize with dicarboxylic acids to study packing behavior via X-ray diffraction .

Q. Table 2: Synthetic By-Products and Mitigation Strategies

By-ProductCauseMitigation
Over-oxidized thiazole Excess oxidizing agentsUse stoichiometric H₂O₂
Ring-opened derivatives Hydrolysis under basic conditionsMaintain pH < 7

Data Contradiction Analysis

Example Issue : Discrepancies in reported melting points.
Resolution Workflow :

Reproduce Synthesis : Follow de Stevens’ method vs. modified protocols .

Purity Assessment : Compare TLC (Rf values) and DSC thermograms.

Hypothesize Causes : Trace moisture or residual solvents may depress melting points.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one
Reactant of Route 2
3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one

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